Ethyl4-([1,1'-biphenyl]-4-yl)butanoate
Description
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate (CAS 1230-54-2) is an organic compound with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . It features a butanoate ester backbone linked to a [1,1'-biphenyl]-4-yl group, which contributes to its unique physicochemical properties. The biphenyl moiety imparts π-conjugation, making it relevant in organic electronics and materials science, while the ester group enhances solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and agrochemical synthesis . Its stability and reactivity are influenced by reaction conditions such as temperature, solvent polarity, and catalytic environments .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
ethyl 4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10H2,1H3 |
InChI Key |
QETIJEGIKGOUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl moiety. This method employs palladium catalysts to couple aryl halides with boronic acids under mild conditions. For ethyl 4-([1,1'-biphenyl]-4-yl)butanoate, the synthesis begins with 4-bromophenylbutanoate and 4-biphenylboronic acid:
Reaction Scheme :
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base: Sodium carbonate (2 equiv)
-
Solvent: Toluene/water (3:1 v/v)
-
Temperature: 80°C, 12 hours
Key Considerations :
-
Electron-withdrawing groups on the aryl halide enhance reactivity.
-
Microwave-assisted protocols reduce reaction time to 2 hours with comparable yields .
Direct Esterification of 4-([1,1'-Biphenyl]-4-yl)butanoic Acid
Classical Fischer esterification remains a reliable method for introducing the ethyl ester group. The carboxylic acid precursor is reacted with ethanol under acidic conditions:
Reaction Scheme :
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Acid Catalyst | HSO (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 24 hours |
| Yield | 70–75% |
Challenges :
-
Equilibrium-driven reaction necessitates excess ethanol or azeotropic water removal.
-
Glacial acetic acid as co-solvent improves conversion by 15% .
Grignard Reaction with Subsequent Esterification
A two-step approach involves forming the biphenyl core via Grignard reagent, followed by esterification:
Step 1: Grignard Coupling
Step 2: Esterification
Performance Metrics :
Drawbacks :
-
Moisture-sensitive intermediates require stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 78–85 | High | Excellent | High selectivity |
| Nickel Catalysis | 65–79 | Moderate | Moderate | One-pot synthesis |
| Direct Esterification | 70–75 | Low | Good | Simplicity |
| Oxidative Esterification | ~60 | Low | Limited | Metal-free |
| Grignard/Esterification | 58.5 | Moderate | Poor | Well-established intermediates |
Chemical Reactions Analysis
Types of Reactions
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylphenyl)butanoic acid and ethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 4-(4-phenylphenyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-(4-phenylphenyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate primarily involves its hydrolysis to release 4-(4-phenylphenyl)butanoic acid and ethanol. The biphenyl moiety can interact with various molecular targets, influencing pathways related to its biological activity . The ester bond is susceptible to nucleophilic attack, leading to its cleavage under appropriate conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their molecular properties, and applications:
Key Differences :
- The biphenyl derivatives in include ketone groups , enhancing their bioactivity (e.g., anti-tyrosinase effects), while the fluorophenyl and methoxy groups in 4f alter electronic properties and binding affinity.
- This compound lacks polar substituents (e.g., fluorine, methoxy), resulting in lower polarity compared to 4f .
Research Methodologies and Tools
Q & A
Q. What are the common synthetic routes for Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate, and how are reaction conditions optimized?
The synthesis often involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by esterification. For example, brominated intermediates (e.g., 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one) can be generated using N-bromosuccinimide (NBS) in a methanol/petroleum ether mixture, as demonstrated in biphenyl ester derivatization . Esterification of the carboxylic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄) is typical. Optimization includes adjusting catalyst loading (e.g., Pd catalysts for Suzuki coupling), solvent polarity, and reaction time to maximize yield. Purity is monitored via HPLC using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .
Q. How can chromatographic methods ensure purity and identity of Ethyl 4-([1,1'-biphenyl]-4-yl)butanoate?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. A validated method might use a C18 column, a methanol/buffer mobile phase (65:35), and a flow rate of 1.0 mL/min . GC with flame ionization detection (FID) is employed for volatile impurities, leveraging columns like DB-5MS. For structural confirmation, high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example, biphenyl protons exhibit characteristic aromatic splitting patterns in NMR .
Q. What purification strategies are effective for this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for crude product purification. Recrystallization from ethanol or methanol is used for final polishing. For challenging separations (e.g., diastereomers), preparative HPLC with chiral columns may be required. Purity thresholds (>97% by GC or HPLC) are enforced using protocols from pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Yield drops during scale-up often stem from inefficient mixing or heat transfer. Kinetic studies under controlled conditions (e.g., microreactors for exothermic steps) can identify bottlenecks. For example, bromination of biphenyl derivatives may require strict temperature control to avoid side reactions . Design of experiments (DoE) tools, such as factorial designs, optimize variables like catalyst concentration and solvent volume ratios. Contradictory data should be analyzed using statistical models (e.g., ANOVA) to isolate significant factors .
Q. What advanced spectroscopic techniques confirm stereochemical outcomes in derivatives of this compound?
X-ray crystallography with programs like SHELXL is definitive for absolute configuration determination, particularly for crystalline intermediates . For non-crystalline samples, NOESY NMR can reveal spatial proximity of protons in stereoisomers. Chiroptical methods (e.g., circular dichroism) are complementary for enantiomeric excess assessment in chiral derivatives .
Q. How are mechanistic pathways elucidated for biphenyl ester reactions?
Isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) tracks atom migration in intermediates. For example, in Friedel-Crafts acylations of biphenyl, AlCl₃ catalysis can be studied via ²⁷Al NMR to monitor ligand exchange . Computational chemistry (DFT calculations) models transition states and activation energies, aligning with experimental kinetic data to validate mechanisms .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioassay results for biphenyl ester derivatives?
Contradictions may arise from assay-specific conditions (e.g., cell line variability in COX-2 inhibition studies). Robust meta-analysis requires normalizing data to internal controls and validating with orthogonal assays (e.g., ELISA vs. fluorometric assays). For example, anti-inflammatory activity discrepancies can be resolved by correlating IC₅₀ values with molecular docking studies against COX-2 crystal structures .
Q. What statistical approaches are recommended for interpreting heterogeneous analytical data?
Multivariate analysis (e.g., PCA or PLS regression) identifies latent variables influencing data spread. Outliers in HPLC retention times or NMR shifts are scrutinized using Grubbs’ test. For batch-to-batch variability, control charts (e.g., Shewhart charts) monitor process stability, with root-cause analysis (e.g., fishbone diagrams) applied to deviations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
